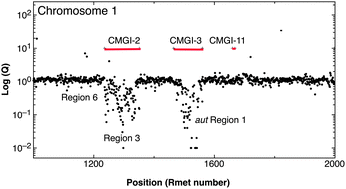Synthesis of nickel–iron hydrogenase in Cupriavidus metallidurans is controlled by metal-dependent silencing and un-silencing of genomic islands†
Metallomics Pub Date: 2015-02-19 DOI: 10.1039/C4MT00297K
Abstract
Cupriavidus metallidurans CH34 is able to grow autotrophically as a hydrogen-oxidizing bacterium and produces nickel-dependent hydrogenases, even under heterotrophic conditions. Loss of its two native plasmids resulted in inability of the resulting strain AE104 to synthesize the hydrogenases and to grow autotrophically in phosphate-poor, Tris-buffered mineral salts medium (TMM). Three of eleven previously identified catabolic genomic islands (CMGIs; Van Houdt et al., 2009), two of which harbor the genes for the membrane-bound (CMGI-2) and the soluble hydrogenase (CMGI-3), were silenced in strain AE104 when cultivated in phosphate-poor TMM, explaining its inability to produce hydrogenases. Production of the soluble hydrogenase from the aut region 1 of CMGI-3, and concomitant autotrophic growth, was recovered when the gene for the zinc importer ZupT was deleted in strain AE104. The transcriptome of the ΔzupT mutant exhibited two up-regulated gene regions compared to its parent strain AE104. Expression of the genes in the aut region 1 increased independently of the presence of added zinc. A second gene region was expressed only under metal starvation conditions. This region encoded a TonB-dependent outer membrane protein, a putative metal chaperone plus paralogs of essential zinc-dependent proteins, indicating the presence of a zinc allocation pathway in C. metallidurans. Thus, expression of the genes for the soluble hydrogenase and the Calvin cycle enzymes on aut region 1 of CMGI-3 of C. metallidurans is under global control and needs efficient ZupT-dependent zinc allocation for a regulatory role, which might be discrimination of nickel.


Recommended Literature
- [1] Front cover
- [2] Reviews
- [3] Development and validation of a fast RP-HPLC method to determine the analogue of the thyroid hormone, 3,5,3′-triiodothyroacetic acid (TRIAC), in polymeric nanoparticles
- [4] Structure and stability range of a hexanuclear Th(iv)–glycine complex†
- [5] Clean liquid fuels from direct coal liquefaction: chemistry, catalysis, technological status and challenges
- [6] Synthesis, novel luminescence properties, and surface-enhanced Raman scattering of Au/Y2O3:Eu3+ composite nanotubes
- [7] Bromination of adenine nucleoside and nucleotide
- [8] Determination of biochemical parameters in human serum by near-infrared spectroscopy†
- [9] Biodegradable nanoparticles composed of enantiomeric poly(γ-glutamic acid)-graft-poly(lactide) copolymers as vaccine carriers for dominant induction of cellular immunity
- [10] OES during reforming of methane by microwave plasma at atmospheric pressure†
Journal Name:Metallomics
Research Products
-
CAS no.: 519-05-1
-
Diethylene glycol diethyl ether
CAS no.: 112-36-7
-
CAS no.: 93-15-2
-
CAS no.: 452-86-8
-
CAS no.: 352-97-6
-
CAS no.: 452-77-7
-
4-(Trifluoromethyl)benzaldehyde
CAS no.: 455-19-6









